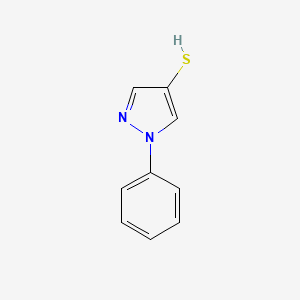
1-Phenyl-1h-pyrazole-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1h-pyrazole-4-thiol is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the 1-position and a thiol group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1h-pyrazole-4-thiol can be synthesized through several methodsThis reaction typically requires a catalyst, such as iodine, to facilitate the formation of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCR) and one-pot processes to enhance efficiency and yield. These methods align with green chemistry principles, utilizing metal-free and solvent-free reactions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1h-pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyrazoles and phenyl derivatives.
Scientific Research Applications
1-Phenyl-1h-pyrazole-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antioxidant activities, making it a candidate for drug development.
Industry: Utilized in the production of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 1-Phenyl-1h-pyrazole-4-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the compound’s ability to undergo redox reactions allows it to influence cellular oxidative stress pathways .
Comparison with Similar Compounds
1-Phenyl-1h-pyrazole: Lacks the thiol group, resulting in different reactivity and biological activity.
1-Phenyl-1h-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a thiol group, leading to distinct chemical properties and applications.
4-Phenyl-1h-pyrazole-3-thiol: Similar structure but with the thiol group at a different position, affecting its reactivity and biological activity .
Uniqueness: 1-Phenyl-1h-pyrazole-4-thiol’s unique combination of a phenyl group and a thiol group at specific positions on the pyrazole ring confers distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
1-Phenyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by a phenyl group and a thiol functional group, contributes to its reactivity and potential therapeutic applications.
| Property | Value |
|---|---|
| CAS No. | 1152604-45-9 |
| Molecular Formula | C5H6N2S |
| Molecular Weight | 142.18 g/mol |
| Purity | ≥95% |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer types. Studies have shown its effectiveness against:
- Breast Cancer: Inhibition of MDA-MB-231 cell proliferation.
- Liver Cancer: Effective against HepG2 cell lines.
- Other Cancers: Demonstrated activity against lung, colorectal, renal, prostate, and pancreatic cancers .
The underlying mechanisms involve the inhibition of key cancer-related targets such as topoisomerase II, EGFR, and microtubules, which are critical for cancer cell survival and proliferation .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies suggest that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
The biological activity of this compound can be attributed to its ability to form covalent bonds with active site residues in enzymes due to the thiol group. This interaction can lead to either inhibition or modulation of enzymatic activity, affecting various biochemical pathways within cells .
Study on Anticancer Activity
A study published in ACS Omega highlighted the synthesis and biological evaluation of compounds based on the 1H-pyrazole scaffold. The findings indicated that derivatives of this compound significantly inhibited the growth of cancer cells in vitro and demonstrated promising results in vivo for tumor reduction in animal models .
Antimicrobial Efficacy Study
Another research article examined the antimicrobial properties of several pyrazole derivatives, including this compound. The results showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections resistant to conventional antibiotics .
Properties
CAS No. |
1152604-45-9 |
|---|---|
Molecular Formula |
C9H8N2S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
1-phenylpyrazole-4-thiol |
InChI |
InChI=1S/C9H8N2S/c12-9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7,12H |
InChI Key |
XNVOGOLQPSOUAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















